Home > Products > Screening Compounds P75312 > 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine - 2198579-93-8

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Catalog Number: EVT-3131732
CAS Number: 2198579-93-8
Molecular Formula: C18H24N4O3
Molecular Weight: 344.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) []

    Compound Description: PF-06747775 is a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) []. It exhibits selectivity for EGFR mutants, including T790M, L858R, and double mutants T790M/L858R and T790M/Del, over wild-type EGFR []. This compound displays desirable ADME properties and has progressed to Phase I clinical trials for treating EGFR-driven non-small cell lung cancer (NSCLC) [].

2. 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175) []

    Compound Description: LY2562175 functions as a potent and selective farnesoid X receptor (FXR) agonist []. This compound demonstrates robust lipid-modulating properties, effectively lowering LDL and triglycerides while increasing HDL levels in preclinical models []. Its favorable ADME profile supports once-daily human dosing, leading to its advancement into clinical trials for dyslipidemia treatment [].

3. Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate []

    Compound Description: This compound acts as a potent and selective inhibitor of Factor XIa (FXIa) []. It exhibits oral bioavailability and shows promising efficacy in preclinical thrombosis models while minimally affecting hemostasis []. The compound belongs to a series of pyridine-based macrocyclic FXIa inhibitors with excellent selectivity against relevant blood coagulation enzymes [].

4. (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) []

    Compound Description: AZD4205 is a highly potent and selective Janus Kinase 1 (JAK1) inhibitor []. It exhibits good preclinical pharmacokinetics and shows enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical models of non-small cell lung cancer (NSCLC) [].

5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides []

    Compound Description: This group encompasses a series of novel derivatives exhibiting moderate to excellent antifungal activity against various phytopathogenic fungi []. Notably, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) demonstrates superior antifungal activity compared to boscalid []. Structure-activity relationship studies and molecular docking analyses suggest a potential mechanism of action involving hydrogen bond interactions with the hydroxyl groups of TYR58 and TRP173 on succinate dehydrogenase (SDH) [].

6. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812) [, ]

    Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) [, ]. It exhibits favorable lipophilicity and has been radiolabeled with carbon-11 ([11C]MG2-1812) for use as a potential positron emission tomography (PET) ligand to image mGlu2 in the brain [, ]. In vitro autoradiography and PET studies have demonstrated its specific binding to mGlu2 in rat brain tissue [, ].

7. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2 []. It exhibits potent antitumor effects in preclinical models, demonstrating significant efficacy in a Karpas-422 xenograft model []. Its favorable pharmacological profile has led to its entry into Phase I clinical trials for B-cell lymphoma treatment [].

8. 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

    Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist [, ]. It exhibits high affinity for the 5-HT2A receptor and effectively inhibits serotonin-amplified platelet aggregation in both human and dog models [, ]. APD791 demonstrates good oral bioavailability in various preclinical species and shows promising antithrombotic potential [, ].

9. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, , ]

    Compound Description: SR141716A acts as a potent and selective antagonist for the CB1 cannabinoid receptor [, , ]. It displays inverse agonist activity at the CB1 receptor, producing opposite effects compared to cannabinoid agonists []. Studies suggest that its interaction with lysine residue K3.28(192) on the CB1 receptor plays a crucial role in its inverse agonism [].

10. N-(1-(4-(4-(tert-Butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) []

    Compound Description: U22 is a novel pyrazole-4-carboxamide derivative demonstrating potent antifungal activity against Sclerotinia sclerotiorum []. This compound exhibits excellent preventative efficacy in vivo, effectively controlling S. sclerotiorum infection in plants []. Mechanistic studies indicate that U22 disrupts hyphal morphology and damages fungal mitochondria, cell membranes, and vacuoles []. Molecular docking simulations suggest that U22 binds to the active site of succinate dehydrogenase (SDH), similar to the commercial fungicide pydiflumetofen [].

Overview

The compound 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique combination of a pyridine ring, a piperidine moiety, and a pyrazole derivative, suggesting its possible role in pharmacological activities.

Source

This compound has been referenced in various patent documents and scientific literature, indicating its relevance in research and development related to therapeutic agents. Notably, it has been associated with the modulation of biological pathways, particularly in the context of Janus kinase inhibition, which is crucial for treating inflammatory and autoimmune diseases .

Classification

The compound belongs to the class of heterocyclic organic compounds, specifically those containing nitrogen atoms within their ring structures. Its classification can be further detailed as follows:

  • Pyridine Derivative: Contains a pyridine ring.
  • Piperidine Derivative: Features a piperidine ring.
  • Pyrazole Derivative: Incorporates a pyrazole moiety.
Synthesis Analysis

Methods

The synthesis of 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves multiple steps that typically include:

  1. Formation of the Pyrazole Ring: The initial step usually involves the reaction of hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
  2. Piperidine Formation: This can be achieved through cyclization reactions involving appropriate precursors.
  3. Methylation and Methoxylation: The introduction of methoxy and methyl groups is often facilitated through electrophilic substitution or nucleophilic attack mechanisms.

Technical Details

Specific reaction conditions such as temperature, solvent choice, and catalysts are pivotal in optimizing yields. For instance, using solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures can enhance the reaction efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can be depicted as follows:

  • Molecular Formula: C_{15}H_{20}N_{4}O_{3}

This structure includes:

  • A pyridine ring with a methyl group at the 3-position.
  • A piperidine ring connected via a methoxy group.
  • A pyrazole derivative at one end.

Data

Crystallographic data would typically include bond lengths, angles, and dihedral angles which are essential for understanding the compound's three-dimensional conformation. Such details help in predicting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions including:

  1. Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitutions under basic conditions.
  2. Oxidation Reactions: The presence of nitrogen atoms allows for oxidation reactions that may alter the biological activity.
  3. Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield different derivatives.

Technical Details

Understanding these reactions requires knowledge of reaction kinetics and mechanisms, which can be studied through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Process

The mechanism of action for 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is likely related to its interaction with specific biological targets such as enzymes or receptors involved in inflammatory processes.

Data suggests that compounds with similar structures may act as inhibitors of Janus kinases, leading to reduced signaling pathways associated with inflammation and immune response .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents provide insights into its bioavailability.

Chemical Properties

Chemical properties such as stability under different pH conditions and reactivity towards oxidizing agents are crucial for understanding its potential applications in drug formulation.

Relevant data from studies indicate that compounds with similar structures exhibit favorable stability profiles, making them suitable candidates for pharmaceutical development .

Applications

Scientific Uses

The primary applications of 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine include:

  • Pharmaceutical Development: As a potential drug candidate for treating autoimmune diseases due to its Janus kinase inhibitory properties.
  • Research Tool: Used in biochemical assays to study signaling pathways involved in inflammation and immune responses.

Properties

CAS Number

2198579-93-8

Product Name

2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Molecular Formula

C18H24N4O3

Molecular Weight

344.415

InChI

InChI=1S/C18H24N4O3/c1-13-5-4-8-19-16(13)25-12-14-6-9-22(10-7-14)18(23)15-11-21(2)20-17(15)24-3/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3

InChI Key

NDYJZIOJUPLPBS-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CN(N=C3OC)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.